Ammonium octadecyl sulphate
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Overview
Description
Ammonium octadecyl sulphate, also known as ammonium stearyl sulfate, is an anionic surfactant widely used in various industrial and scientific applications. It is a derivative of sulfuric acid and octadecanol, forming a compound with the molecular formula C18H41NO4S. This compound is known for its excellent emulsifying, foaming, and dispersing properties, making it a valuable ingredient in detergents, cosmetics, and other formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium octadecyl sulphate is typically synthesized through the sulfation of octadecanol (stearyl alcohol) with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H). The reaction is carried out in a continuous reactor, such as a falling film reactor, where octadecanol reacts with sulfur trioxide at temperatures ranging from 30°C to 60°C. The resulting product is then neutralized with ammonium hydroxide (NH4OH) to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfation processes using continuous reactors. The sulfation reaction is carefully controlled to ensure high yield and purity. The final product is typically obtained as a solid or a concentrated aqueous solution, depending on the intended application .
Chemical Reactions Analysis
Types of Reactions: Ammonium octadecyl sulphate undergoes various chemical reactions, including:
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form octadecanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidizing conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfate group under mild conditions.
Major Products Formed:
Hydrolysis: Octadecanol and sulfuric acid.
Oxidation: Sulfonic acids.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ammonium octadecyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a dispersing agent in various chemical reactions.
Biology: Employed in the preparation of biological samples for microscopy and as a component in cell lysis buffers.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of hydrophobic drugs.
Industry: Commonly used in the formulation of detergents, shampoos, and other personal care products due to its excellent emulsifying and foaming properties
Mechanism of Action
The primary mechanism of action of ammonium octadecyl sulphate is its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances in aqueous solutions. The sulfate group interacts with water molecules, while the long hydrophobic tail interacts with non-polar substances, effectively dispersing them in water. This mechanism is crucial in applications such as detergents and emulsions .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter alkyl chain (12 carbons) compared to ammonium octadecyl sulphate (18 carbons). SDS is widely used in laboratory and industrial applications.
Sodium octadecyl sulfate: Similar to this compound but with sodium as the counterion instead of ammonium. It has similar properties and applications.
Ammonium lauryl sulfate: An anionic surfactant with a shorter alkyl chain (12 carbons) and similar applications in personal care products.
Uniqueness: this compound is unique due to its longer alkyl chain, which provides enhanced emulsifying and foaming properties compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant action, such as in heavy-duty detergents and industrial cleaners .
Properties
CAS No. |
4696-46-2 |
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Molecular Formula |
C18H41NO4S |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
azanium;octadecyl sulfate |
InChI |
InChI=1S/C18H38O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;/h2-18H2,1H3,(H,19,20,21);1H3 |
InChI Key |
NGOVNSCURCOLBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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